Enhanced Bioorthogonal Radiotracer Ligation vs. Native D-Alanine in S. aureus
In a study developing PET imaging tracers for bacterial infections, the incorporation of 3-azido-D-alanine into the cell wall of Staphylococcus aureus provided a bioorthogonal handle for subsequent click chemistry. The resulting ligation of the [18F]FB-sulfo-DBCO radiotracer was quantified against a control culture treated with native D-alanine. The azide-labeled bacteria demonstrated a ~7-fold increase in radiotracer incorporation compared to the D-alanine control .
| Evidence Dimension | Radiotracer Ligation / Bioorthogonal Handle Introduction |
|---|---|
| Target Compound Data | ~7-fold higher [18F]FB-sulfo-DBCO incorporation |
| Comparator Or Baseline | D-alanine (1-fold, baseline) |
| Quantified Difference | ~7-fold increase |
| Conditions | Staphylococcus aureus cultures; metabolic labeling followed by SPAAC click reaction with [18F]FB-sulfo-DBCO. |
Why This Matters
This quantifies the compound's core value proposition: it enables a >600% improvement in signal for downstream applications like PET imaging compared to the natural substrate, providing a clear, data-driven justification for its procurement over unmodified D-alanine.
